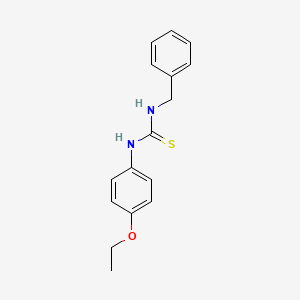

1-Benzyl-3-(4-ethoxyphenyl)thiourea

Descripción general

Descripción

1-Benzyl-3-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a benzyl group and an ethoxyphenyl group attached to the thiourea moiety

Métodos De Preparación

The synthesis of 1-Benzyl-3-(4-ethoxyphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 4-ethoxyaniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Synthetic Route:

Reactants: Benzyl isothiocyanate and 4-ethoxyaniline.

Solvent: Ethanol or methanol.

Reaction Conditions: Mild temperature, typically around room temperature.

Procedure: Mix the reactants in the solvent and stir the mixture until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Análisis De Reacciones Químicas

1-Benzyl-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

Substitution: The benzyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Thiourea derivatives, including 1-benzyl-3-(4-ethoxyphenyl)thiourea, have shown promising antitumor activities. Research indicates that thioureas can act as effective agents against various cancer cell lines. For instance, studies have demonstrated that modifications in the thiourea structure can enhance its cytotoxic effects, making it a candidate for further development in cancer therapeutics .

Urease Inhibition

This compound has been investigated as a urease inhibitor. Urease is an enzyme that plays a critical role in the pathogenesis of certain bacterial infections. A series of thiourea-based compounds were synthesized and evaluated for their inhibitory effects on urease from Sporosarcina pasteurii and Proteus mirabilis. The results showed that these compounds exhibited low micromolar inhibitory activity, indicating their potential as antivirulence agents against urease-positive pathogens .

Corrosion Inhibition

Steel Corrosion Inhibitor

this compound has been studied for its effectiveness as a corrosion inhibitor for steel in acidic environments (e.g., 1.0 M HCl). Experimental methods such as potentiodynamic polarization and electrochemical impedance spectroscopy revealed that this compound could significantly reduce corrosion rates. The adsorption of the thiourea on the steel surface follows the modified Langmuir isotherm, highlighting its potential for industrial applications in protecting metals from corrosion .

Materials Science

Chemosensors and Catalysts

Thioureas have been utilized as chemosensors due to their ability to form complexes with metal ions. This property is particularly valuable in environmental monitoring and detection of heavy metals. Additionally, thioureas serve as organocatalysts in various organic reactions, facilitating processes such as asymmetric synthesis and polymerization. Their catalytic properties are attributed to the presence of sulfur and nitrogen atoms, which can coordinate with substrates effectively .

Summary of Findings

The following table summarizes the key applications of this compound:

Case Study 1: Urease Inhibition

A study conducted on a series of thiourea derivatives revealed that specific structural modifications could enhance urease inhibition significantly. The most effective compounds demonstrated dissociation constants in the low micromolar range, suggesting their potential utility in therapeutic applications aimed at controlling microbial ureolysis .

Case Study 2: Corrosion Inhibition

In an experimental setup involving steel samples immersed in hydrochloric acid, this compound exhibited substantial protective qualities. The study concluded that at a concentration of M, the compound could effectively inhibit corrosion processes, with temperature affecting its efficacy .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiourea moiety can interact with metal ions, proteins, and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function.

Comparación Con Compuestos Similares

1-Benzyl-3-(4-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

1-Benzyl-3-(4-methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of an ethoxy group. This compound may have different solubility and reactivity properties.

1-Benzyl-3-(2-ethoxyphenyl)thiourea: The position of the ethoxy group on the phenyl ring is different, which can affect the compound’s steric and electronic properties.

1-Benzyl-3-(2,6-dimethylphenyl)thiourea: Contains two methyl groups on the phenyl ring, leading to increased steric hindrance and potentially different reactivity.

Actividad Biológica

1-Benzyl-3-(4-ethoxyphenyl)thiourea is an organic compound belonging to the thiourea class, characterized by its unique structure comprising a benzyl group and an ethoxyphenyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting key studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of benzyl isothiocyanate with 4-ethoxyaniline under mild conditions, typically in ethanol or methanol. The reaction mechanism involves nucleophilic addition followed by cyclization to form the thiourea derivative .

Biological Activity Overview

The biological activities of thiourea derivatives have been widely studied, with particular focus on their antimicrobial, anticancer, and anti-inflammatory properties. This compound has been investigated for its potential effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. A comparative study showed that similar compounds demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the ethoxy group enhances solubility and bioactivity .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. coli, S. aureus | |

| 1-Benzyl-3-(4-methoxyphenyl)thiourea | E. coli, Candida albicans | |

| Benzoylthiourea Derivatives | Various Bacteria |

Anticancer Properties

The anticancer potential of thioureas has also been explored. Studies have shown that certain thiourea derivatives can induce apoptosis in cancer cell lines through mechanisms involving inhibition of cell proliferation and modulation of apoptotic pathways . The specific effects of this compound on cancer cells remain to be fully elucidated but are an area of active investigation.

The exact mechanism by which this compound exerts its biological effects is not completely understood. However, it is believed to interact with various molecular targets, including:

- Metal Ions : The thiourea moiety can coordinate with metal ions, potentially inhibiting metalloproteins.

- Enzymatic Inhibition : It may inhibit enzyme activity through binding interactions.

- Nucleic Acid Interactions : There is potential for binding to DNA or RNA, affecting gene expression and cellular processes .

Case Studies

Several studies have focused on the biological evaluation of thioureas:

- Antimicrobial Evaluation : A study reported the synthesis and testing of various thiourea derivatives, including this compound. Results indicated significant antibacterial activity against both planktonic and biofilm forms of bacteria .

- Anticancer Studies : A recent investigation into similar compounds revealed their ability to inhibit tumor growth in vitro, suggesting a promising avenue for further research into the anticancer properties of this compound .

Comparative Analysis with Related Compounds

Comparative studies highlight the differences in biological activity among various thiourea derivatives:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 1-Benzyl-3-(4-methoxyphenyl)thiourea | Methoxy instead of ethoxy | Effective against E. coli |

| 1-Benzyl-3-(2,6-dimethylphenyl)thiourea | Increased steric hindrance | Altered reactivity |

| Benzoylthioureas | Various substitutions | Broad spectrum activity |

Propiedades

IUPAC Name |

1-benzyl-3-(4-ethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-2-19-15-10-8-14(9-11-15)18-16(20)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAJFBUQMRKKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351892 | |

| Record name | 1-benzyl-3-(4-ethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31979-38-1 | |

| Record name | 1-benzyl-3-(4-ethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.